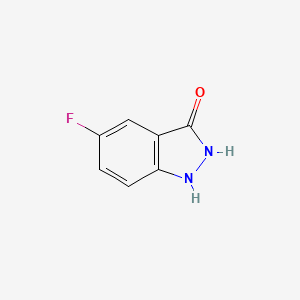

5-fluoro-1H-indazol-3-ol

Description

Properties

IUPAC Name |

5-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVNEPLDGLYBCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646294 | |

| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-12-0 | |

| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-fluoro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-fluoro-1H-indazol-3-ol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in a variety of bioactive compounds. This document outlines a probable synthetic route, detailed experimental protocols, and a full characterization profile.

Chemical Properties and Structure

This compound, also known as 5-fluoro-1,2-dihydroindazol-3-one, is a fluorinated derivative of indazol-3-ol. The presence of the fluorine atom at the 5-position can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₂O | [1] |

| Molecular Weight | 152.13 g/mol | [1][2] |

| CAS Number | 885519-12-0 | [1][2] |

| IUPAC Name | 5-fluoro-1,2-dihydroindazol-3-one | [1] |

| Synonyms | This compound, 5-fluoro-1,2-dihydro-3H-indazol-3-one | [1][2] |

| Predicted XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via the diazotization of 2-amino-5-fluorobenzoic acid, followed by an intramolecular cyclization. This method is analogous to the synthesis of similar substituted indazolones.[3]

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Materials:

-

2-amino-5-fluorobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Ice bath

Procedure:

-

Preparation of the Diazonium Salt: In a 250 mL round-bottom flask, suspend 2-amino-5-fluorobenzoic acid (10.0 g, 64.5 mmol) in 100 mL of deionized water. Cool the suspension to 0-5 °C in an ice bath with constant stirring. Slowly add concentrated hydrochloric acid (20 mL) to the mixture.

-

In a separate beaker, dissolve sodium nitrite (4.9 g, 71.0 mmol) in 20 mL of cold deionized water.

-

Add the sodium nitrite solution dropwise to the suspension of 2-amino-5-fluorobenzoic acid over 30 minutes, ensuring the temperature remains between 0-5 °C. Stir the resulting solution for an additional 30 minutes at this temperature.

-

Cyclization: After the formation of the diazonium salt is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature. A precipitate should form.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

For further purification, the crude product can be recrystallized from an appropriate solvent system such as ethanol/water.

-

Dry the purified product under vacuum to yield this compound.

Characterization

Predicted NMR data provides a valuable reference for structural elucidation.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.7 | br s | 1H | N1-H |

| ~10.7 | br s | 1H | OH |

| ~7.6 | dd | 1H | H-4 |

| ~7.3 | dd | 1H | H-7 |

| ~7.0 | ddd | 1H | H-6 |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~160 (d) | C -F |

| ~145 | C -OH |

| ~138 | C-7a |

| ~122 (d) | C -H |

| ~115 (d) | C -H |

| ~110 (d) | C -H |

| ~105 | C-3a |

Note: The 'd' indicates a doublet due to coupling with fluorine.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H and N-H stretching |

| ~1620 | Strong | C=O stretching (keto tautomer) |

| ~1500, ~1470 | Medium | Aromatic C=C stretching |

| ~1250 | Strong | C-F stretching |

| ~800 | Strong | Aromatic C-H bending |

Mass spectrometry would confirm the molecular weight of the compound.

Expected Mass Spectrum Data (ESI+):

| m/z | Interpretation |

| 153.0458 | [M+H]⁺ (Calculated) |

| 175.0277 | [M+Na]⁺ (Calculated) |

The melting point for this compound is not widely reported. However, based on related indazole compounds, a relatively high melting point, likely above 200 °C, is expected due to intermolecular hydrogen bonding.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases and other enzymes. For instance, certain fluorinated indazoles have been investigated as selective inhibitors of nitric oxide synthase (NOS).[4] While the specific biological targets of this compound are not yet elucidated, it can be hypothesized to interact with signaling pathways commonly modulated by other indazole-based compounds, such as kinase signaling cascades.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles and is expected to be high-yielding. The characterization data, although predicted, serves as a solid baseline for researchers working on the synthesis and identification of this and related compounds. The potential biological relevance of this molecule warrants further investigation into its specific cellular targets and mechanisms of action.

References

- 1. This compound | C7H5FN2O | CID 24728240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 5-CHLORO-3-HYDROXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-fluoro-1H-indazol-3-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-fluoro-1H-indazol-3-ol, tailored for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not widely available in the public domain, this document outlines the expected spectroscopic characteristics based on its chemical structure, supported by general principles of NMR, IR, and mass spectrometry.

Chemical Structure and Properties

-

IUPAC Name: 5-fluoro-1,2-dihydro-3H-indazol-3-one[1]

-

Molecular Formula: C₇H₅FN₂O[1]

-

Molecular Weight: 152.13 g/mol [1]

-

CAS Number: 885519-12-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[2][3] For this compound, both ¹H and ¹³C NMR would provide critical information about the molecular framework.

2.1. Expected ¹H NMR Data

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the N-H and O-H protons. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the heterocyclic ring system.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-4 | 7.2 - 7.5 | dd | JH4-H6 ≈ 2.5, JH4-F ≈ 9-10 |

| H-6 | 6.9 - 7.2 | ddd | JH6-H7 ≈ 9, JH6-F ≈ 4-5, JH6-H4 ≈ 2.5 |

| H-7 | 7.6 - 7.8 | dd | JH7-H6 ≈ 9, JH7-F ≈ 4-5 |

| N-H | 10.0 - 12.0 | br s | - |

| O-H | 9.0 - 11.0 | br s | - |

Note: Chemical shifts are relative to tetramethylsilane (TMS). The broad singlets (br s) for N-H and O-H are due to proton exchange and quadrupole broadening.

2.2. Expected ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon skeleton, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (JC-F).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C-3 | 150 - 160 | - |

| C-3a | 120 - 125 | d, J ≈ 10-15 |

| C-4 | 110 - 115 | d, J ≈ 20-25 |

| C-5 | 155 - 160 (d) | d, J ≈ 235-250 |

| C-6 | 115 - 120 | d, J ≈ 25-30 |

| C-7 | 110 - 115 | d, J ≈ 5-10 |

| C-7a | 135 - 140 | d, J ≈ 10-15 |

Note: Chemical shifts are relative to TMS. 'd' indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule.[4] The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O (in the tautomeric form), C=C, and C-F bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H stretch | 3100 - 3500 | Medium, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=O stretch (amide/lactam) | 1650 - 1700 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-F stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][6] For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight.

| Ion | Expected m/z | Notes |

| [M]⁺ | 152 | Molecular Ion |

| [M-CO]⁺ | 124 | Loss of carbon monoxide |

| [M-N₂H]⁺ | 123 | Loss of diazene |

Note: The fragmentation pattern can help in confirming the structure of the molecule.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[7] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent disk using a hydraulic press.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[8] Further dilute this solution to the appropriate concentration for the instrument being used.[8]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI).[5][9]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[5]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. This compound | C7H5FN2O | CID 24728240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. amherst.edu [amherst.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. fiveable.me [fiveable.me]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

physical and chemical properties of 5-fluoro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-fluoro-1H-indazol-3-ol. It includes available experimental and computed data, discusses its key chemical characteristics, and outlines plausible experimental protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Chemical and Physical Properties

This compound, with the chemical formula C₇H₅FN₂O, is a fluorinated derivative of the indazole heterocyclic system.[1][2] The indazole core is a key pharmacophore found in numerous therapeutic agents, and fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties and metabolic stability.[3]

Quantitative data for this compound is limited; therefore, data from closely related compounds is included for comparative purposes where noted.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source (Compound) |

| Molecular Formula | C₇H₅FN₂O | [1][2] (this compound) |

| Molecular Weight | 152.13 g/mol | [1][2] (this compound) |

| XLogP3 (Computed) | 1.3 | [1] (this compound) |

| Appearance | White solid | [4] ((5-Fluoro-1H-indazol-3-yl)acetic acid) |

| Melting Point | Data Not Available | [2] |

| Boiling Point | Data Not Available | [2] |

| pKa (Predicted) | 13.29 ± 0.40 | [5] (5-fluoro-3-methyl-1H-indazole) |

| Solubility (Experimental) | 12.5 µg/mL (at pH 7.4) | [6] (1-benzyl-1H-indazol-3-ol) |

Chemical Structure and Tautomerism

A critical chemical feature of 3-hydroxyindazoles is their existence in tautomeric forms. This compound is in equilibrium with its keto tautomer, 5-fluoro-1,2-dihydro-3H-indazol-3-one.[1][2] For indazole systems, the 1H-indazole form is generally considered the most thermodynamically stable tautomer.[3][7] This equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity and biological interaction profiles.

Experimental Protocols

Reaction Scheme: 2-Amino-5-fluorobenzonitrile → 5-fluoro-1H-indazol-3-amine → this compound

Materials and Reagents:

-

2-Amino-5-fluorobenzonitrile

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in a mixture of HCl and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Formation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the intermediate aryl azide precipitates.

-

Cyclization/Amination: Isolate the crude aryl azide. In a separate flask, reflux the azide with hydrazine hydrate (excess) in ethanol for several hours. This step should yield 5-fluoro-1H-indazol-3-amine.[9]

-

Hydrolysis to Hydroxyl: The resulting 5-fluoro-1H-indazol-3-amine is then subjected to diazotization followed by hydrolysis. Disperse the amine in aqueous sulfuric acid at 0-5 °C and add sodium nitrite solution. The resulting diazonium salt is then heated in aqueous sulfuric acid to yield the final product, this compound.

-

Work-up and Purification: Cool the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectral Data (Reference Compounds)

No specific spectral data for this compound was found. The following table presents data for a structurally related compound to provide a reference for expected spectral characteristics.

Table 2: Spectral Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate[10]

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 8.26 (dd, J = 8.9, 5.2 Hz, 1H), 7.58 (d, J = 8.9 Hz, 2H), 7.28–7.24 (m, 2H), 7.14 (td, J = 9.0, 2.2 Hz, 1H), 7.06 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.89 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 163.7, 162.8, 161.7, 159.5, 140.9 (d, J = 12.7 Hz), 136.4, 131.9, 125.4, 123.9 (d, J = 10.9 Hz), 121.0, 114.8, 113.6 (d, J = 25.7 Hz), 96.6 (d, J = 26.9 Hz), 55.6, 52.2 |

| ¹⁹F NMR (471 MHz, CDCl₃) | δ −112.4 |

| IR (cm⁻¹) | 3080, 3051, 2948, 2846, 1715, 1626, 1520, 1502, 1471, 1443, 1408, 1304, 1250, 1199, 1177, 1111, 1062, 1033, 959, 826, 807, 795 |

| HRMS (EI) | calcd. for C₁₆H₁₃FN₂O₃ [M]⁺ 300.0910, found 300.0880 |

Biological Activity and Potential Applications

Indazole derivatives are a prominent class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3] Specifically, the 1H-indazole-3-amine scaffold, which is structurally similar to the title compound, is recognized as an effective hinge-binding motif for various protein kinases.[11]

Compounds containing this core are often investigated as kinase inhibitors for applications in oncology.[9][11] For example, derivatives of 1H-indazol-3-amine have demonstrated inhibitory activity against cancer cell lines such as A549 (lung), K562 (leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).[11] The mechanism often involves blocking the ATP-binding site of a kinase, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

While the specific biological targets of this compound have not been detailed in the available literature, its structure suggests potential utility as a kinase inhibitor or as a scaffold for the development of novel therapeutic agents.

References

- 1. This compound | C7H5FN2O | CID 24728240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 1H-Indazole, 5-fluoro-3-methyl- CAS#: 945265-03-2 [chemicalbook.com]

- 6. 1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Putative Mechanism of Action of 5-fluoro-1H-indazol-3-ol in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence for the anticancer activity and specific mechanism of action of 5-fluoro-1H-indazol-3-ol is limited in publicly available literature. This guide provides a detailed overview of the potential mechanisms of action based on extensive research on structurally related indazole derivatives and their established roles in oncology. The methodologies and signaling pathways described are extrapolated from this body of work to provide a foundational framework for investigating this compound as a potential anticancer agent.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Several FDA-approved small molecule anti-cancer drugs, such as pazopanib and axitinib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[1][2] Indazole derivatives are known to exert their anticancer effects through various mechanisms, most notably by inhibiting protein kinases that are critical for tumor cell proliferation, survival, and metastasis.[1][4]

The introduction of a fluorine atom, as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule.[5][6] This guide will explore the likely mechanism of action of this compound in cancer cells by examining the established activities of analogous indazole compounds.

Potential Mechanisms of Action

Based on the activities of related indazole derivatives, this compound could potentially exert its anticancer effects through several key mechanisms:

-

Inhibition of Protein Kinases: This is the most prominent mechanism of action for many indazole-based anticancer agents.[1] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity.

-

Induction of Apoptosis: Many indazole derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells.[2][7] This is often achieved through the modulation of key apoptotic regulators.

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, indazole compounds can prevent cancer cells from dividing and proliferating.[8]

-

Inhibition of Angiogenesis and Metastasis: Some indazole derivatives can inhibit the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis).[7][9]

The following sections will delve into these potential mechanisms in greater detail.

Indazole derivatives have been successfully developed as inhibitors for a range of protein kinases that are frequently dysregulated in cancer. The fluorine substitution at the 5-position of the indazole ring in this compound may enhance its binding affinity to the kinase active site.

Potential Kinase Targets:

-

Fibroblast Growth Factor Receptors (FGFRs): Several studies have reported on 1H-indazol-3-amine derivatives as potent inhibitors of FGFR1 and FGFR2.[1] The presence of a fluorine atom on the indazole ring has been shown to improve both enzymatic activity and cellular potency in some cases.[1]

-

Glycogen Synthase Kinase-3 (GSK-3): 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3.[1] The substitution pattern on the indazole ring is crucial for potency.[1]

-

Anaplastic Lymphoma Kinase (ALK) and ROS1: The 5-(3,5-difluorobenzyl)-1H-indazole scaffold has been identified as a key pharmacophore for dual ALK/ROS1 inhibition in non-small cell lung cancer (NSCLC).[10]

-

p21-activated kinase 1 (PAK1): 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors, which can suppress tumor migration and invasion.[11][12]

Signaling Pathway Visualization:

Below is a generalized diagram illustrating how an indazole derivative like this compound might inhibit a receptor tyrosine kinase (RTK) signaling pathway.

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Indazole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Apoptotic Proteins Modulated by Indazole Derivatives:

-

Bcl-2 Family Proteins: Some indazole compounds have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2][7] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspases: The release of cytochrome c activates a cascade of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2][7]

-

Reactive Oxygen Species (ROS): Some derivatives increase the levels of ROS in cancer cells, which can trigger mitochondrial-mediated apoptosis.[2][7]

Apoptosis Pathway Visualization:

Caption: Putative intrinsic apoptosis pathway induced by this compound.

By inhibiting kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs), or by activating cell cycle checkpoints, indazole derivatives can cause cancer cells to arrest in specific phases of the cell cycle, commonly at the G1/S or G2/M transitions.[5] For instance, some indazole derivatives have been shown to cause an increase in the G0/G1 cell population and a decrease in the S phase population.[8]

Quantitative Data from Related Indazole Derivatives

The following tables summarize quantitative data for various indazole derivatives from the literature, which may provide an indication of the potential potency of this compound.

Table 1: In Vitro Antiproliferative Activity (IC50 Values)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-indazole derivatives | Various | 0.23 - 1.15 | [2][7] |

| 1H-indazol-3-amine derivatives | K562 | 5.15 | [8][13][14] |

| 1H-indazol-3-amine derivatives | Hep-G2 | 3.32 | [8] |

| 5-(3,5-difluorobenzyl)-1H-indazole derivative (X4) | H2228 | 0.034 | [10] |

Table 2: Kinase Inhibitory Activity (IC50 Values)

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| 1H-indazol-3-amine derivative (27a) | FGFR1 | < 4.1 | [1] |

| 1H-indazol-3-amine derivative (27a) | FGFR2 | 2.0 | [1] |

| 3-aminoindazole derivative (AKE-72) | BCR-ABL (T315I mutant) | 9 | [15] |

| 5-(3,5-difluorobenzyl)-1H-indazole derivative (X4) | ALK | 512 | [10] |

| 5-(3,5-difluorobenzyl)-1H-indazole derivative (X4) | ROS1 | 766 | [10] |

| 1H-indazole-3-carboxamide derivative (30l) | PAK1 | 9.8 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound. These protocols are based on standard procedures described in the cited literature for similar compounds.

Objective: To determine the cytotoxic and anti-proliferative effects of this compound against a panel of human cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).[5]

Materials:

-

Human cancer cell lines (e.g., A549, MCF7, K562, HepG2)[8][16]

-

Non-cancerous cell line for selectivity (e.g., HEK-293)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).[5]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization:

Caption: General experimental workflow for an MTT cell viability assay.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Objective: To investigate the effect of this compound on the expression and activation of key proteins in relevant signaling pathways.[5]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., for p-ERK, total ERK, p-AKT, total AKT, Bcl-2, Bax, cleaved caspase-3)

-

Secondary antibodies

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation levels.

Conclusion

While direct experimental data for this compound is not yet widely available, the extensive body of research on the indazole scaffold provides a strong foundation for predicting its mechanism of action in cancer cells. It is highly probable that this compound functions as a protein kinase inhibitor, leading to the induction of apoptosis and cell cycle arrest in malignant cells. The presence of the 5-fluoro substituent may confer advantageous properties, such as enhanced potency and metabolic stability. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this compound as a novel anticancer agent. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BRPI0720589A2 - INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS, INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS - Google Patents [patents.google.com]

- 10. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

Biological Screening of 5-Fluoro-1H-Indazol-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 5-fluoro-1H-indazol-3-ol derivatives, a class of compounds with significant potential in drug discovery. This document outlines key in vitro assays, presents data on related compounds to inform screening cascades, and details relevant signaling pathways.

Introduction

Indazole derivatives are a well-established scaffold in medicinal chemistry, with several approved drugs and clinical candidates for the treatment of cancer and other diseases. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of these molecules, potentially enhancing their efficacy and pharmacokinetic profile. This guide focuses on derivatives of this compound, providing a framework for their biological evaluation. While specific data for this exact scaffold is emerging, this guide leverages information from closely related fluorinated indazole derivatives to provide a robust starting point for research.

Data Presentation: Biological Activity of Fluorinated Indazole Derivatives

To facilitate the design of screening funnels for this compound derivatives, the following tables summarize the biological activity of structurally related fluorinated indazole compounds.

Table 1: Anticancer Activity of Fluorinated Indazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 | [1][2] |

| A549 (Lung Cancer) | MTT | >40 | [1] | |

| PC-3 (Prostate Cancer) | MTT | >40 | [1] | |

| HepG-2 (Hepatoma) | MTT | 11.33 | [1] | |

| HEK-293 (Normal Kidney) | MTT | 33.20 | [1] | |

| Compound 2f | A549 (Lung Cancer) | MTT | 0.23 | [3] |

| HepG2 (Hepatocellular Carcinoma) | MTT | 1.15 | [3] | |

| MCF-7 (Breast Cancer) | MTT | 0.46 | [3] | |

| HCT116 (Colorectal Cancer) | MTT | 0.31 | [3] | |

| 4T1 (Mouse Breast Cancer) | MTT | 0.28 | [3] | |

| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | MTT | 1.629 | [4] |

| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | MTT | 1.841 | [4] |

Table 2: Enzyme Inhibitory Activity of Fluorinated Indazole Derivatives

| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |

| 6-fluoro-1H-indazol-3-ol | D-amino acid oxidase (DAAO) | Enzymatic Assay | nanomolar range | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological screening of this compound derivatives.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][7]

-

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) and a normal cell line (e.g., HEK-293).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

This compound derivatives (dissolved in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Apoptosis Analysis: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis, such as Bcl-2 family members and caspases.[2]

-

Materials:

-

Cancer cells treated with test compounds.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

-

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a proposed experimental workflow for their biological screening.

Signaling Pathways

Caption: Hypothetical PI3K/Akt signaling pathway and potential inhibition points by this compound derivatives.

Caption: MAPK/ERK signaling pathway with potential points of intervention for this compound derivatives.

Experimental Workflow

Caption: A proposed workflow for the biological screening and development of this compound derivatives.

Conclusion

The biological screening of this compound derivatives represents a promising avenue for the discovery of novel therapeutic agents. This technical guide provides a foundational framework for researchers to design and execute a comprehensive evaluation of these compounds. By employing the detailed experimental protocols and considering the potential modulation of key signaling pathways, scientists can effectively identify and characterize lead candidates for further preclinical and clinical development. The provided data on related fluorinated indazoles serves as a valuable resource for establishing structure-activity relationships and guiding hit-to-lead optimization efforts.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The ERK1/2 Kinase Pathway: A Prime Therapeutic Target for 5-Fluoro-1H-Indazol-3-ol Derivatives

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the strategic design of small molecule inhibitors against critical oncogenic signaling pathways remains a cornerstone of drug discovery. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, leading to the development of numerous clinical candidates. This whitepaper delves into the therapeutic potential of 5-fluoro-1H-indazol-3-ol and its derivatives, with a primary focus on the extensively studied compound BVD-523 (Ulivisertib), a potent and selective inhibitor of the ERK1/2 kinases. The data strongly suggest that the core therapeutic target for this class of compounds is the MAPK/ERK signaling cascade, a pathway frequently dysregulated in a multitude of human cancers.

The Rise of Indazoles in Oncology

The indazole scaffold is a key structural motif in a variety of pharmacologically active compounds, demonstrating a broad range of biological activities including anti-inflammatory, antibacterial, and notably, antitumor effects.[1][2] Its unique physicochemical properties and ability to form key interactions with biological targets have made it a focal point for the design of novel therapeutic agents.[3] Derivatives of the indazole core are integral to several approved drugs and clinical candidates.[1][4]

BVD-523 (Ulivisertib): A Case Study for this compound's Therapeutic Potential

While direct extensive biological studies on this compound are not widely published, the closely related compound, BVD-523 (Ulivisertib), provides a robust surrogate for understanding its therapeutic targeting potential. BVD-523 is a highly potent, selective, reversible, and ATP-competitive inhibitor of ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[5] These kinases are the final and most distal master kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[5]

The MAPK/ERK pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway, often driven by mutations in upstream components such as BRAF and RAS, is a hallmark of many human cancers, including melanoma, colorectal cancer, and pancreatic cancer.[5][6] By targeting the terminal kinases ERK1/2, inhibitors like BVD-523 can potentially overcome resistance mechanisms that arise from upstream inhibition (e.g., BRAF or MEK inhibitors).[5][7]

Quantitative Analysis of BVD-523 (Ulivisertib) Activity

The following table summarizes the key in vitro and in vivo activities of BVD-523, highlighting its potency and selectivity for the ERK pathway.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Enzymatic Assay | ERK2 | IC50 | 1.2 nM | [8] |

| Cellular Assay | A375 (BRAF V600E) | pRSK IC50 | 31 nM | [8] |

| Cellular Assay | A375 (BRAF V600E) | pRSK IC50 (2 hr) | 140 nM | [8] |

| Antiproliferative Assay | A375 (BRAF V600E) | IC50 (72 hr) | 180 nM | [8] |

| In Vivo Xenograft | A375 (Melanoma) | Antitumor Activity | Demonstrated | [6] |

| In Vivo Xenograft | Colo205 (Colorectal) | Antitumor Activity | Demonstrated | [6] |

| Clinical Trial (Phase I) | MAPK Mutant Tumors | Recommended Phase II Dose | 600 mg BID | [5] |

Signaling Pathways and Experimental Workflows

To fully appreciate the mechanism of action and the experimental approaches used to characterize compounds like BVD-523, the following diagrams illustrate the MAPK/ERK signaling pathway and a general workflow for inhibitor profiling.

Caption: The MAPK/ERK signaling cascade and the inhibitory action of BVD-523 on ERK1/2.

Caption: A generalized experimental workflow for characterizing a kinase inhibitor from in vitro studies to clinical trials.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. Below are generalized protocols for key experiments used in the characterization of ERK1/2 inhibitors like BVD-523.

In Vitro Kinase Inhibition Assay (Biochemical)

-

Principle: To measure the direct inhibition of ERK2 kinase activity by a test compound.

-

Methodology:

-

Recombinant human ERK2 enzyme is prepared in an assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% CHAPS).[8]

-

The test compound (e.g., BVD-523) is serially diluted and pre-incubated with the ERK2 enzyme in a 384-well plate for a defined period (e.g., 20 minutes at room temperature).[8]

-

The kinase reaction is initiated by adding a substrate solution containing a specific peptide substrate (e.g., Erktide) and ATP.[8]

-

The reaction is allowed to proceed for a set time and then stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo, HTRF, or radioactive filter binding assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phospho-Protein Analysis (Western Blot)

-

Principle: To assess the inhibition of ERK1/2 signaling in a cellular context by measuring the phosphorylation status of downstream substrates like RSK.

-

Methodology:

-

Cancer cell lines with known MAPK pathway mutations (e.g., A375 with BRAF V600E) are cultured to approximately 80% confluency.

-

Cells are treated with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 4 or 24 hours).[6]

-

Following treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), total RSK, and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the extent of inhibition.

-

Cell Proliferation Assay

-

Principle: To measure the effect of the inhibitor on the growth and viability of cancer cells over time.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of the test compound for an extended period (e.g., 72 hours).[8]

-

Cell viability is assessed using a colorimetric or luminescent assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

-

-

The absorbance or luminescence is read using a plate reader.

-

The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.

-

Conclusion and Future Directions

The extensive preclinical and clinical investigation of BVD-523 (Ulivisertib) strongly supports the MAPK/ERK pathway, specifically the ERK1/2 kinases, as the primary therapeutic target for this compound-based compounds. The potent and selective inhibition of this critical oncogenic pathway provides a clear mechanism of action and a strong rationale for their development in cancers harboring BRAF and RAS mutations. Future research should focus on further optimizing the indazole scaffold to enhance potency, selectivity, and pharmacokinetic properties, as well as exploring novel combination strategies to overcome potential resistance mechanisms and improve patient outcomes. The this compound core represents a valuable starting point for the discovery of next-generation ERK1/2 inhibitors.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-fluoro-1H-indazol-3-amine | 61272-72-8 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

The 5-Fluoro-1H-Indazol-3-ol Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to interactions with a wide array of biological targets. Among its many variations, the 5-fluoro-1H-indazol-3-ol core has garnered significant interest. The introduction of a fluorine atom at the 5-position can substantially modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This technical guide explores the synthesis, biological activities, and structure-activity relationships of the this compound scaffold and its derivatives, providing a comprehensive resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through several synthetic routes. A common approach involves the cyclization of appropriately substituted phenylhydrazines or the transformation of substituted anthranilic acids. Below is a representative synthetic scheme.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid

A solution of 5-fluoroanthranilic acid (1 eq.) in a suitable solvent like methanol is cooled to 0°C. Thionyl chloride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the resulting solid is washed with diethyl ether to yield the methyl ester of 2-amino-5-fluorobenzoic acid.

Step 2: Diazotization and Cyclization

The methyl 2-amino-5-fluorobenzoate (1 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is then slowly added to a pre-heated (70-80°C) aqueous solution of sodium sulfite. The reaction mixture is stirred at this temperature for 2 hours, during which the cyclization to this compound occurs.

Step 3: Purification

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown promising activity against a range of therapeutic targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

The indazole core is a key pharmacophore in numerous kinase inhibitors.[1] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating binding to the hinge region of the ATP-binding pocket of kinases. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and by increasing metabolic stability.

Kinase Inhibition

Derivatives of fluorinated indazoles have demonstrated potent inhibitory activity against several kinase families, including:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs) are key targets in anti-angiogenic cancer therapy.

-

Non-Receptor Tyrosine Kinases: Src family kinases and Abelson murine leukemia viral oncogene homolog 1 (Abl) are important in cancer cell signaling.

-

Serine/Threonine Kinases: Polo-like kinases (PLKs) and Pim kinases are involved in cell cycle regulation and are targets for cancer treatment.

While specific data for a series of derivatives directly from this compound is not extensively published in a single study, the following table summarizes the activity of various fluorinated indazole derivatives against different kinases, illustrating the potential of this scaffold.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) |

| Indazole A | FGFR1 | < 4.1 | KG-1 | 0.025 |

| FGFR2 | 2.0 | SNU-16 | 0.077 | |

| Indazole B | ALK | 512 | H2228 | 0.034 |

| ROS1 | 766 | |||

| Indazole C | PAK1 | 9.8 | MDA-MB-231 | (Suppressed migration) |

This table presents a compilation of data from various sources on fluorinated indazole derivatives to illustrate the potential of the scaffold.[1][2][3]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be fine-tuned by substitutions at various positions of the indazole ring.

-

N1-Substitution: Alkylation or arylation at the N1 position can modulate the pharmacokinetic properties of the molecule and can be used to introduce additional binding interactions.

-

C3-Position: The hydroxyl group at the C3 position can be converted to other functional groups, such as amines or ethers, to explore different interactions within the target's binding pocket. For instance, 3-aminoindazoles are effective hinge-binding fragments in many kinase inhibitors.[4]

-

Benzene Ring Substitutions: Further substitutions on the benzene ring, in addition to the 5-fluoro group, can be explored to optimize potency and selectivity.

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. Its synthetic accessibility and the amenability of the indazole ring to chemical modification provide a robust platform for generating diverse compound libraries. The demonstrated activity of fluorinated indazole derivatives against various protein kinases underscores the potential of this scaffold in oncology and other therapeutic areas. Further exploration of the structure-activity relationships, guided by computational modeling and empirical screening, is warranted to unlock the full therapeutic potential of this privileged core. This technical guide serves as a foundational resource to aid researchers in their efforts to develop the next generation of drugs based on the this compound scaffold.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

Initial Cytotoxicity Screening of 5-fluoro-1H-indazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro cytotoxicity screening of the novel compound 5-fluoro-1H-indazol-3-ol. The content herein is designed to offer a robust framework for assessing the cytotoxic potential of this and other novel chemical entities, from experimental design to data interpretation. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and best practices for such an evaluation.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] The incorporation of a fluorine atom into a molecule can significantly alter its biological characteristics, such as metabolic stability and binding affinity.[1] Therefore, this compound represents a compound of interest for anticancer research. The initial step in evaluating its potential is a thorough in vitro cytotoxicity screening to determine its effect on cancer cell viability and to identify sensitive cell lines.

This guide details the protocols for two primary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity. Furthermore, a potential mechanism of action involving the induction of apoptosis is explored.

Data Presentation

Quantitative data from cytotoxicity assays are crucial for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process, such as cell growth, by 50%.[2] The following tables present hypothetical data for the initial cytotoxicity screening of this compound against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound after 48-hour Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.4 ± 3.5 |

| A549 | Lung Carcinoma | 32.1 ± 4.2 |

| HCT-116 | Colon Carcinoma | 18.9 ± 2.7 |

| PC-3 | Prostate Adenocarcinoma | 45.6 ± 5.8 |

| HepG2 | Hepatocellular Carcinoma | 22.3 ± 3.1 |

| HEK-293 | Normal Human Embryonic Kidney | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical LDH Release Indicating Cytotoxicity

| Cell Line | Treatment (at IC50) | Percent Cytotoxicity (%) |

| MCF-7 | 15.8 µM | 52.3 ± 4.8 |

| HCT-116 | 18.9 µM | 48.9 ± 5.1 |

| HEK-293 | 15.8 µM | 5.2 ± 1.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results in cytotoxicity screening.

For a broad initial screening, a panel of cancer cell lines is recommended. The NCI-60 panel, developed by the National Cancer Institute, is a widely used resource for anticancer drug screening, representing various cancer types including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3][4] For this hypothetical study, a selection of these lines representing different cancer types would be appropriate. A non-cancerous cell line, such as HEK-293, should be included to assess selectivity.[5]

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

-

This compound

-

Human cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1]

-

96-well flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).[1]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[6]

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1]

Materials:

-

LDH cytotoxicity assay kit

-

Treated cell culture supernatants

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 and 2).

-

Controls: Prepare the following controls in triplicate:

-

Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

-

Maximum LDH release Control: Cells treated with lysis buffer provided in the kit 45 minutes before the end of the incubation period.

-

Background Control: Culture medium only.[1]

-

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[1]

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[1] Add 50 µL of the LDH reaction mix to each well. Incubate for up to 30 minutes at room temperature, protected from light.[1]

-

Stop Reaction: Add 50 µL of stop solution to each well.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

Calculation of Percent Cytotoxicity:

Visualizations

Caption: Experimental workflow for cytotoxicity screening.

Indole derivatives have been shown to induce programmed cell death, or apoptosis, through various signaling pathways.[1] A common mechanism involves the intrinsic (mitochondrial) pathway.

Caption: Potential intrinsic apoptosis signaling pathway.

References

5-Fluoro-1H-Indazol-3-ol Derivatives: A Promising Scaffold for Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs featuring this privileged scaffold. This technical guide explores the potential of a specific, underexplored derivative, the 5-fluoro-1H-indazol-3-ol core, as a novel template for the design of next-generation kinase inhibitors. While direct literature on the synthesis and biological evaluation of this compound derivatives as kinase inhibitors is nascent, this document provides a comprehensive overview of the rationale for their investigation. By examining closely related fluorinated indazole analogues, we present compelling evidence for the potential of this scaffold. This guide details proposed synthetic routes, summarizes the kinase inhibitory profiles of analogous compounds, provides in-depth experimental protocols for synthesis and biological assays, and visualizes key signaling pathways and experimental workflows to empower researchers in this promising area of drug discovery.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The 1H-indazole moiety has emerged as a key structural motif in numerous potent and selective kinase inhibitors.[1] Marketed drugs such as axitinib, pazopanib, and niraparib feature the indazole core and have demonstrated significant clinical efficacy.[2]

The introduction of a fluorine atom into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability. The 5-fluoro substitution on the indazole ring is of particular interest for its potential to modulate the electronic properties of the scaffold and engage in specific interactions within the ATP-binding pocket of various kinases. The 3-ol (or its tautomeric 3-one form) provides a crucial vector for derivatization to achieve potency and selectivity. This guide focuses on the untapped potential of the this compound core.

Proposed Synthesis of the this compound Core

While specific literature detailing the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established methodologies for analogous indazoles. A common and efficient method involves the cyclization of a substituted o-fluorobenzonitrile with hydrazine.

A potential synthetic pathway is outlined below:

Figure 1: Proposed synthesis of the core scaffold.

Kinase Inhibitory Potential: Insights from Related Fluorinated Indazoles

Although quantitative data for this compound derivatives is not yet publicly available, the kinase inhibitory activity of structurally similar fluorinated indazoles provides a strong rationale for their investigation. The following tables summarize the reported IC50 values for representative fluorinated indazole derivatives against various key kinases.

Table 1: Inhibitory Activity of Fluorinated Indazole Derivatives against Receptor Tyrosine Kinases (RTKs)

| Compound ID | Target Kinase | IC50 (nM) | Cell-based IC50 (nM) | Reference |

| Compound A | FGFR1 | < 4.1 | 25.3 (KG-1) | [2] |

| FGFR2 | 2.0 | 77.4 (SNU-16) | [2] | |

| Compound B | ALK | 0.512 (µM) | 34 (H2228) | [3] |

| ROS1 | 0.766 (µM) | 34 (H2228) | [3] | |

| Compound C | VEGFR2 | - | - | [4] |

Table 2: Inhibitory Activity of Fluorinated Indazole Derivatives against Serine/Threonine Kinases

| Compound ID | Target Kinase | IC50 (nM) | Cell-based IC50 (µM) | Reference |

| Compound D | PLK4 | 0.1 | 1.3 (MCF-7) | [4] |

| Compound E | PAK1 | 9.8 | - | [5] |

| Compound F | Pim-1 | - | - | [6] |

Experimental Protocols

General Synthesis of 5-Substituted-1H-indazol-3-amine (A Key Intermediate)

This protocol is adapted from the synthesis of 5-bromo-1H-indazol-3-amine.[7]

-

To a solution of the appropriately substituted 2-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., n-butanol), add hydrazine hydrate (excess, e.g., 10 eq).

-

Heat the reaction mixture to reflux for a specified time (e.g., 20 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 5-substituted-1H-indazol-3-amine.

Figure 2: Drug discovery workflow.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant purified protein kinase of interest

-

Specific peptide substrate for the kinase

-

ATP

-

Test compound (e.g., a this compound derivative)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

384-well white microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions or DMSO (as a control) to the appropriate wells.

-

Add the kinase enzyme to each well and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Key Kinase Signaling Pathways

The following diagrams illustrate the major signaling pathways in which the kinases targeted by indazole derivatives are involved. Understanding these pathways is crucial for elucidating the mechanism of action of novel inhibitors.

Figure 3: Simplified FGFR signaling cascade.

Figure 4: Role of PLK4 in centriole duplication.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H5FN2O | CID 24728240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for N-Alkylation of 5-fluoro-1H-indazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction